Compound Description: Prasugrel is a thienopyridine antiplatelet drug administered orally as a racemic mixture. It acts as a prodrug that is rapidly metabolized in vivo to its active metabolite, (2Z)-{1-[(1RS)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}ethanoic acid (R-138727), which is a potent inhibitor of platelet aggregation. [, , , ]
Relevance: Prasugrel is the parent compound of (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid (R-106583). It undergoes a series of metabolic transformations, including hydrolysis and oxidation, to eventually form R-106583 as one of its metabolites. [, , , ]
Compound Description: R-95913 is a thiolactone metabolite formed as an intermediate during the biotransformation of Prasugrel. It is formed through the rapid hydrolysis of the ester bond in Prasugrel, primarily mediated by carboxylesterases, particularly hCE2. [, , , , ]
Relevance: R-95913 is a key intermediate in the metabolic pathway of Prasugrel leading to the formation of (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid (R-106583). R-95913 undergoes further cytochrome P450-mediated oxidation to produce R-138727, the active metabolite, which can be further metabolized to R-106583. [, , , , ]
Compound Description: R-138727 is the pharmacologically active metabolite of Prasugrel. It is formed from the cytochrome P450-mediated oxidation of the thiolactone metabolite, R-95913. R-138727 exists as a mixture of four stereoisomers due to two chiral centers, with the RS and RR isomers exhibiting greater potency in inhibiting platelet aggregation compared to the SS and SR isomers. [, , , , , ]
Relevance: R-138727 is the direct precursor to (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid (R-106583). R-138727 is S-methylated to form R-106583, which is a major inactive metabolite in humans. The S-methylation is primarily carried out by microsomal and cytosolic thiol methyltransferase. [, ]
Compound Description: R-133490 is a glutathione conjugate that potentially serves as an intermediate in the bioactivation pathway of Prasugrel in vitro. []
Relevance: Although not directly leading to the formation of (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid (R-106583), R-133490 is relevant as it can be reduced to form R-138727. This reduction can be facilitated by enzymes present in human liver cytosol, specifically thioredoxin and glutaredoxin, with glutaredoxin demonstrating higher activity in this process. [] This highlights alternative metabolic pathways of Prasugrel that involve redox reactions and contribute to the overall understanding of its biotransformation.
Compound Description: R-121721 is a deuterium-labeled analog of (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid (R-106583), containing deuterium substitutions in specific positions. []
Relevance: As a deuterated analog of R-106583, R-121721 shares a very similar structure to R-106583. [] Deuterated analogs are often used in drug metabolism studies to investigate metabolic pathways and clearance mechanisms, providing insights into the metabolic fate of the parent compound.
Compound Description: R-135766 is a structurally related compound to (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid (R-106583). []
Relevance: Although not directly involved in the metabolic pathway of Prasugrel, R-135766 is structurally similar to R-106583. The structural similarities likely result in shared physicochemical properties and potential for similar pharmacological activities, although further investigation would be required to confirm this. []
2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylthio)-3-piperidinylidene]acetic Acid; R 106583; Prasugrel Metabolite M5;
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.